molecular formula C21H29N3O5 B2547106 N-(3,4-dimethoxyphenethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide CAS No. 941905-19-7

N-(3,4-dimethoxyphenethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Cat. No. B2547106
CAS RN: 941905-19-7
M. Wt: 403.479
InChI Key: WSCXFSVACLFOFV-UHFFFAOYSA-N
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Description

The compound N-(3,4-dimethoxyphenethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is not directly discussed in the provided papers. However, the papers do discuss related compounds with similar structural motifs and biological activities. For instance, paper explores a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, which are evaluated as opioid kappa agonists. Paper describes the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, an anticancer drug targeting the VEGFr receptor. Paper discusses the synthesis and anticonvulsant activity of acetamides and their amine analogs, with a focus on the inhibition of voltage-gated sodium currents and enhancement of GABA effect.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, typically starting with the acylation of amines or alcohols to form acetamides. In paper , the synthesis includes the introduction of various substituents at the carbon adjacent to the amide nitrogen. Paper details a synthesis involving the reaction of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU. The synthesis processes described in these papers could provide insights into potential synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of compounds similar to the one is characterized by the presence of acetamide groups and various substituents that influence their biological activity. In paper , the compound crystallizes in the orthorhombic crystal system, and the structure exhibits intermolecular hydrogen bonds, which are crucial for the stability and biological interactions of the molecule.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are typical of organic chemistry, including acylation, amide bond formation, and recrystallization to purify the final product. The reactivity of the acetamide group and the influence of substituents on the overall chemical behavior of the molecule are important considerations, as seen in the papers and .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the presence of hydrogen bonds, as mentioned in paper , can affect the solubility and melting point of the compound. The biological evaluation of these compounds, as seen in papers and , often involves assessing their potency and selectivity for certain receptors, which are directly related to their chemical properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Molecular Diversity through Triphenylphosphine Promoted Reactions : A study detailed the synthesis of 7,9-diazaspiro[4.5]dec-1-enes and 7,9-dioxaspiro[4.5]dec-1-enes through triphenylphosphine promoted reactions, showcasing the versatility of reactions involving spirocyclic structures similar to the compound . This research demonstrates the potential for creating a diverse range of compounds with varied biological activities and could provide a foundation for the synthesis of "N-(3,4-dimethoxyphenethyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide" derivatives (Han et al., 2020).

Potential Biological and Pharmacological Applications

  • Antihypertensive Activity : A related compound, 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, was evaluated for its antihypertensive activity. This indicates that compounds with diazaspiro[4.5]decan structures may have potential applications in cardiovascular diseases, offering a pathway to explore for the compound (Caroon et al., 1981).

  • Gabapentin-Base Synthesis and Biologically Active Compounds : The synthesis of N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)propanamides and derivatives through intermolecular Ugi reactions suggests the potential for creating compounds with significant biological activity. This research underscores the potential therapeutic applications of spirocyclic acetamides in medicinal chemistry (Amirani Poor et al., 2018).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5/c1-23-20(27)24(19(26)21(23)10-5-4-6-11-21)14-18(25)22-12-9-15-7-8-16(28-2)17(13-15)29-3/h7-8,13H,4-6,9-12,14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCXFSVACLFOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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